molecular formula C7H15NO4S B2438539 (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide CAS No. 2138548-65-7

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide

Cat. No.: B2438539
CAS No.: 2138548-65-7
M. Wt: 209.26
InChI Key: MZMSABAZKJMOAD-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO4S and a molecular weight of 209.27 g/mol . It is known for its unique structure, which includes a dioxane ring and a methanesulfonamide group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Scientific Research Applications

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Preparation Methods

The synthesis of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide typically involves the reaction of 1,4-dioxane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the dioxane ring and methanesulfonamide group, which imparts distinctive chemical properties and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(6,6-dimethyl-1,4-dioxan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-7(2)5-11-3-6(12-7)4-13(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMSABAZKJMOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)CS(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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